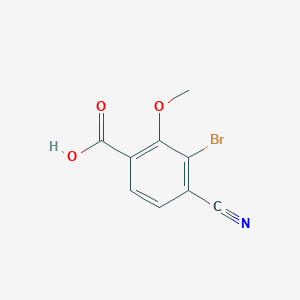![molecular formula C7H18ClNO3S B1415670 2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride CAS No. 2206265-94-1](/img/structure/B1415670.png)
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride
Übersicht
Beschreibung
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride , also known by its chemical formula C<sub>5</sub>H<sub>13</sub>NO<sub>3</sub>S·HCl , is a synthetic compound. It contains an ethylamine group linked to a propane-2-sulfonyl moiety. The hydrochloride salt form enhances its solubility and stability.
Synthesis Analysis
The synthesis of this compound involves several steps, including the reaction of 2-propanesulfonyl chloride with an ethoxyamine derivative. The exact synthetic route may vary, but it typically proceeds through nucleophilic substitution or condensation reactions. Further purification and crystallization yield the hydrochloride salt.
Molecular Structure Analysis
The molecular structure consists of the following components:
- Ethylamine (NH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>O) : The amino group provides reactivity.
- Propane-2-sulfonyl (CH<sub>3</sub>SO<sub>2</sub>) : The sulfonyl group imparts stability and influences biological activity.
- Hydrochloride (HCl) : The counterion balances the positive charge on the nitrogen atom.
Chemical Reactions Analysis
- Hydrolysis : The compound can undergo hydrolysis in aqueous conditions, yielding the corresponding ethoxyamine and 2-propanesulfonic acid.
- Amidation : Reaction with primary amines can form amide derivatives.
- Base-Catalyzed Dehydrochlorination : Removal of HCl generates the free base form.
Physical And Chemical Properties Analysis
- Appearance : White crystalline powder.
- Melting Point : Varies depending on the salt form.
- Solubility : Soluble in water and polar organic solvents.
- Stability : Stable under normal conditions.
- pH Sensitivity : The hydrochloride salt is acidic due to the HCl counterion.
Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry Applications
Organic sulfur compounds play a significant role in various synthesis processes. For instance, the preparation and reactions of compounds like 2-hydroxyethanesulfonyl chloride have been studied for their ability to undergo intramolecular cyclization and nucleophilic ring opening to form various products. This research provides foundational knowledge for the synthesis and application of sulfur-containing organic compounds in chemistry (King & Hillhouse, 1983).
Catalysis and Reaction Mechanisms
In catalysis, L-proline-catalyzed reactions have been explored for the synthesis of highly substituted derivatives, demonstrating the versatility of sulfonated compounds in facilitating regio- and diastereoselective synthesis. Such studies are crucial for understanding the mechanisms of complex organic reactions and for developing new catalysts and synthetic methods (Indumathi & Perumal, 2010).
Materials Science and Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups have been synthesized and analyzed for their potential in fuel-cell applications. The proton conductivity and mechanical properties of these materials suggest their suitability for use in fuel cell membranes, indicating the importance of sulfonated compounds in developing new materials for energy technologies (Bae, Miyatake, & Watanabe, 2009).
Environmental Chemistry and Photooxidative Behavior
The study of the photooxidative behavior of diethyl sulfide in the presence of alcohols highlights the environmental chemistry aspects of sulfonated compounds. Understanding these reactions can provide insights into the fate of sulfur compounds in the atmosphere and their environmental impact (Clennan & Greer, 1996).
Proton Conducting Membranes and Polymer Science
Research on novel sulfonated dendritic polymers and their application in proton conducting membranes has opened new avenues in polymer science for energy applications. The development of these materials with enhanced proton conductivity and mechanical properties is critical for advancing fuel cell technology (Gode et al., 2006).
Safety And Hazards
- Toxicity : Assess toxicity based on dose and exposure.
- Handling : Use appropriate protective equipment (gloves, eyewear) when handling.
- Storage : Store in a cool, dry place away from incompatible materials.
- Disposal : Follow local regulations for disposal.
Zukünftige Richtungen
Research avenues include:
- Biological Activity : Investigate potential pharmacological effects.
- Derivatives : Explore modifications for improved properties.
- Formulation : Develop dosage forms (tablets, injections).
Eigenschaften
IUPAC Name |
2-(2-propan-2-ylsulfonylethoxy)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO3S.ClH/c1-7(2)12(9,10)6-5-11-4-3-8;/h7H,3-6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUMFGJKJBPLEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)CCOCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















